2-Bromo-3,4,6-trifluoroaniline

Description

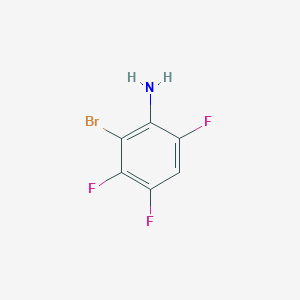

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3,4,6-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-4-5(10)2(8)1-3(9)6(4)11/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXOTDULAFLMDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346779 | |

| Record name | 2-Bromo-3,4,6-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-21-6 | |

| Record name | 2-Bromo-3,4,6-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3,4,6-trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3,4,6 Trifluoroaniline

Bromination of Trifluoroaniline Precursors

The introduction of a bromine atom onto a trifluoroaniline ring is a critical step in the synthesis of 2-Bromo-3,4,6-trifluoroaniline. This transformation is typically accomplished through electrophilic aromatic substitution, where the regiochemical outcome is highly dependent on the substitution pattern of the starting aniline (B41778).

Direct Bromination of 2,3,4-Trifluoroaniline (B1293922)

A common pathway to synthesize related bromotrifluoroaniline isomers involves the direct bromination of 2,3,4-trifluoroaniline. This method is a one-step process that can be optimized for high yield and purity.

The amino group (-NH₂) on the aniline ring is a powerful activating group and an ortho-para director in electrophilic aromatic substitution reactions. google.com This means it directs incoming electrophiles, such as the bromonium ion (Br+), to the positions ortho (adjacent) and para (opposite) to itself. In the case of 2,3,4-trifluoroaniline, the amino group's directing effect is the dominant factor in determining the position of bromination. google.com The strong activating nature of the amino group facilitates the reaction, often leading to high regioselectivity. google.com

The direct bromination of 2,3,4-trifluoroaniline is typically carried out using specific reagents and under controlled conditions to ensure the desired product is obtained in high yield.

Reagents:

N-Bromosuccinimide (NBS): A common and effective brominating agent for anilines. It is considered a safer alternative to molecular bromine. smolecule.com

Molecular Bromine (Br₂): Another effective reagent for the bromination of aromatic compounds. patsnap.com

Lewis Acids: Catalytic amounts of a Lewis acid, such as iron(III) chloride (FeCl₃), can be used to enhance the electrophilicity of the brominating agent.

Solvents: The reaction is typically conducted in a polar aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Water can also be used as a solvent. patsnap.com

Reaction Conditions:

Temperature: The reaction is often carried out at low temperatures, typically between 0 and 10°C, to control the reaction rate and minimize side reactions. patsnap.com

Inert Atmosphere: Maintaining an inert atmosphere using nitrogen or argon can help prevent oxidative decomposition of the amine.

Table 1: Reagents and Conditions for Direct Bromination of 2,3,4-Trifluoroaniline

| Reagent | Solvent | Catalyst | Temperature | Reaction Time | Yield | Purity |

|---|---|---|---|---|---|---|

| NBS (1.1 equiv) | Anhydrous DCM | FeCl₃ (0.05 equiv) | 0–5°C | 6–8 hours | 70–85% | >95% (HPLC) |

| Bromine (1.2 equiv) | Water | None | <10°C | 1 hour | - | - |

This table is based on data from similar bromination reactions of trifluoroanilines and may not represent the exact conditions for this compound.

To maximize the yield and purity of the desired brominated product, several reaction parameters can be optimized. Controlling the temperature is crucial; lower temperatures generally favor higher selectivity for the para-substituted product. The choice of solvent can also influence the reaction's regioselectivity. smolecule.com After the reaction, a workup procedure involving quenching with a reducing agent like sodium thiosulfate, followed by extraction and purification via column chromatography, is typically employed to isolate the pure product.

Diazonium Salt Halogenation (Sandmeyer-Type Reactions) for Related Isomers

While direct bromination is a primary method, Sandmeyer-type reactions provide an alternative route for introducing a bromine atom onto an aniline ring, particularly for synthesizing various isomers. This multi-step process involves the conversion of an amino group into a diazonium salt, which is then displaced by a bromide ion. wikipedia.org

The first step in a Sandmeyer reaction is diazotization, which involves treating the trifluoroaniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (typically around -5°C). organic-chemistry.org This reaction converts the primary amino group into a diazonium salt. The resulting diazonium salt can then be reacted with a copper(I) bromide (CuBr) catalyst to introduce the bromine atom onto the aromatic ring. wikipedia.org This method is particularly useful for synthesizing bromoarenes. wikipedia.org

Bromide Substitution via Copper Catalysis (e.g., CuBr)

Copper-catalyzed reactions are pivotal in the synthesis of halogenated aromatic compounds. While direct copper-catalyzed bromination of an aniline to form this compound is not explicitly detailed in the provided context, the use of copper catalysts in related reactions is well-established. For instance, in the Gattermann reaction for synthesizing 2,4,5-Trifluorobromobenzene, copper powder is used to generate CuBr in situ, which then acts as the catalyst for the reaction between the diazonium salt and hydrobromic acid. researchgate.net This highlights the role of copper in facilitating the introduction of bromine onto an aromatic ring.

Copper catalysis is also essential in C-N bond formation, a reaction class that can be conceptually related to functional group manipulation in aniline synthesis. Efficient copper-catalyzed intramolecular arylation of formamidines has been reported to produce 2-unsubstituted benzimidazoles in excellent yields, demonstrating the utility of copper in forming bonds to nitrogen on an aromatic ring. researchgate.net

Microreactor Systems for Continuous Synthesis and Process Intensification

Microreactor technology offers significant advantages for the synthesis of halogenated compounds, including improved mass and heat transfer, enhanced safety, and the ability to perform reactions with thermally unstable intermediates. A continuous microflow process has been successfully developed for the kilogram-scale production of 2,4,5-Trifluorobromobenzene via a Gattermann reaction. researchgate.net This system utilizes a simple T-micromixer and microchannel reactors to facilitate the rapid diazotization of 2,4,5-trifluoroaniline, which is then reacted with HBr in the presence of a copper catalyst. researchgate.net The precise control over reaction parameters afforded by the microreactor system leads to high efficiency and productivity. researchgate.net

The application of microreactors has also been demonstrated in the selective reduction of nitroarenes, which is a key step in the synthesis of many anilines. thieme-connect.com For example, a continuous-flow microreactor was used for the synthesis of azoxybenzene (B3421426) from nitrobenzene, achieving good conversion and selectivity in a reduced time. thieme-connect.com This suggests that microreactor systems could be adapted for the continuous and intensified synthesis of this compound from a corresponding nitroaromatic precursor.

Multi-step Halogenation and Functionalization Strategies

The synthesis of specifically substituted halogenated anilines often requires multi-step strategies to achieve the desired regioselectivity. smolecule.com For instance, the synthesis of 4-bromo-2-chloro-6-(trifluoromethyl)aniline (B1316322) involves precise regioselective halogenation. smolecule.com Stepwise halogenation, where bromination is followed by chlorination, provides better control over the final product compared to simultaneous dual halogenation. smolecule.com

A patented method for preparing 3,4,5-trifluorobromobenzene starts with 2,3,4-trifluoroaniline. google.compatsnap.com This process involves:

Bromination: 2,3,4-trifluoroaniline is brominated to yield 2,3,4-trifluoro-6-bromaniline. google.compatsnap.com The strong directing effect of the amino group ensures high regioselectivity. google.com

Diazotization: The resulting 2,3,4-trifluoro-6-bromaniline is then treated with sodium nitrite in sulfuric acid to form a diazonium salt intermediate. google.compatsnap.com

Deamination: The diazonium salt undergoes a desamination reaction in the presence of hypophosphorous acid and a copper catalyst to produce 3,4,5-trifluorobromobenzene. google.compatsnap.com

This multi-step approach highlights a common strategy in aromatic chemistry: using a functional group (in this case, the amino group) to direct halogenation and then removing it to obtain the desired substitution pattern.

Alternative Synthetic Routes and Precursor Transformations

Preparation from 2,3,4-Trifluoroaniline via Amination of Bromobenzene Derivatives (e.g., 3,4,5-Trifluorobromobenzene)

An alternative conceptual approach involves the amination of a pre-halogenated benzene (B151609) ring. While a direct amination of a bromotrifluorobenzene to yield this compound is not explicitly described, the synthesis of its precursor, 3,4,5-Trifluorobromobenzene, starts from 2,3,4-Trifluoroaniline. google.compatsnap.com This precursor is synthesized through a sequence of bromination, diazotization, and deamination. google.compatsnap.com

The synthesis of related compounds, such as 2-Nitro-4-bromo-5-aminobenzotrifluoride, involves the amination of a chlorinated precursor using an ammonia (B1221849) source and a copper catalyst. This demonstrates the feasibility of introducing an amino group onto a halogenated and otherwise substituted benzene ring.

Considerations of By-product Formation and Purity Enhancement

In the synthesis of halogenated anilines, controlling byproduct formation is crucial for achieving high purity of the target compound. A patented method for preparing 3,4,5-trifluorobromobenzene from 2,3,4-trifluoroaniline emphasizes the high selectivity of the initial bromination step, which reduces the formation of by-products and increases the purity and yield of the brominated intermediate. google.com

During the electrochemical oxidation of bromoanilines, dimerization can occur, leading to the formation of brominated 4-amino-diphenylamines as by-products. researchgate.net Careful control of reaction conditions is necessary to minimize such side reactions. In multi-step syntheses, purification of intermediates at each stage is often necessary to prevent the carry-over of impurities into the final product. smolecule.com

Reactivity and Reaction Mechanisms of 2 Bromo 3,4,6 Trifluoroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are profoundly influenced by the electronic properties of the substituents already present. ijrar.orgfiveable.me

The reactivity of the benzene ring in 2-Bromo-3,4,6-trifluoroaniline towards electrophiles is controlled by the competing electronic effects of the amino group and the four halogen atoms.

Amino Group (-NH₂): The amino group is a powerful activating group. byjus.com Its lone pair of electrons can be delocalized into the aromatic π-system through a resonance effect (+M), significantly increasing the electron density of the ring. This makes the ring more nucleophilic and thus more reactive towards electrophiles. byjus.comminia.edu.eg The inductive effect (-I) of the nitrogen is weaker than its resonance effect. This activation is, however, attenuated in strongly acidic media, where the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. byjus.com

Halogen Substituents (-F, -Br): Halogens exhibit a dual electronic nature. They are electronegative and withdraw electron density from the ring via the inductive effect (-I), which deactivates the ring towards electrophilic attack. minia.edu.eglibretexts.org Conversely, they possess lone pairs of electrons that can be donated to the ring through resonance (+M). For halogens, the deactivating inductive effect is stronger than the activating resonance effect, resulting in a net deactivation of the ring compared to benzene. libretexts.org

In this compound, the potent activating effect of the amino group is counteracted by the cumulative deactivating inductive effects of one bromine and three fluorine atoms. Consequently, the ring is significantly less reactive towards electrophiles than aniline (B41778) itself, and electrophilic substitution reactions may require more forcing conditions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Ortho/Para/Meta Director |

| -NH₂ | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |

| -F | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

| -Br | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

The position of any new substituent introduced via electrophilic substitution is determined by the directing effects of the groups already on the ring. The amino group is a strong ortho- and para-director, while halogens are also ortho- and para-directing. byjus.comlibretexts.org

In this compound, the aromatic ring has only one available position for substitution: carbon-5. The directing effects of the existing substituents on this position are as follows:

Amino group (at C1): Directs ortho (C2, C6) and para (C4). All these positions are already substituted.

Bromo group (at C2): Directs ortho (C3) and para (C6). Both positions are substituted.

Fluoro group (at C3): Directs ortho (C2, C4). Both positions are substituted.

Fluoro group (at C4): Directs ortho (C3, C5). The C5 position is open.

Fluoro group (at C6): Directs ortho (C5). The C5 position is open.

Nucleophilic Substitution Reactions

While the electron-rich nature of the aniline ring makes it generally unreactive towards nucleophiles, the presence of multiple electron-withdrawing halogen atoms can facilitate nucleophilic aromatic substitution (SₙAr) under certain conditions. In these reactions, a nucleophile replaces a leaving group (typically a halide) on the aromatic ring. nih.gov For this compound, a nucleophile could potentially replace either the bromine atom or one of the fluorine atoms. The outcome depends on factors such as the relative bond strengths (C-F > C-Br) and the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups ortho and para to the leaving group. Given that the C-Br bond is weaker than the C-F bond, the bromine atom at the C2 position is the more probable site for nucleophilic displacement.

Coupling Reactions in Organic Synthesis

The carbon-bromine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. nih.gov this compound, as an ortho-bromoaniline derivative, can readily participate in this reaction. nih.govresearchgate.net

The general catalytic cycle involves:

Oxidative Addition: The aryl bromide (this compound) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, typically in the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the C2 position of the aniline ring. nih.govunimib.it

| Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | This compound + R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 2-R-3,4,6-trifluoroaniline |

The reactivity of the C-Br bond enables participation in other important cross-coupling reactions, expanding its synthetic utility.

Heck Coupling: Forms a C-C bond between the aryl bromide and an alkene.

Sonogashira Coupling: Creates a C-C bond with a terminal alkyne.

Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the synthesis of diarylamines or alkylarylamines by coupling with a primary or secondary amine.

These reactions underscore the value of this compound as a building block for constructing more complex molecular architectures relevant to pharmaceuticals and materials science. researchgate.net

Oxidation and Reduction Chemistry of the Amino Group

The amino group of anilines is susceptible to both oxidation and reduction, although the latter is less common for the amino group itself compared to its derivatives. The presence of multiple electron-withdrawing halogen atoms in this compound modulates the electron density on the nitrogen atom, thereby affecting its reactivity.

Oxidation:

The oxidation of aromatic amines can lead to a variety of products, including nitroso, nitro, and polymeric compounds. The specific outcome is highly dependent on the oxidizing agent and reaction conditions. For anilines in general, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the amino group. However, such reactions can be non-selective and may lead to the degradation of the aromatic ring, especially in highly substituted anilines. reddit.com

Electrochemical oxidation of aniline and its derivatives typically begins with the loss of one electron from the nitrogen atom to form a radical cation. nih.gov The subsequent reactivity of this intermediate is influenced by the substituents on the aromatic ring. For this compound, the electron-withdrawing halogens would likely increase the oxidation potential compared to unsubstituted aniline.

Reduction:

Direct reduction of the amino group in anilines is not a common transformation as the amino group is already in a reduced state. More relevant is the reduction of derivatives of the amino group. A significant reaction in this context is the conversion of the aniline to a diazonium salt, which can then be reduced.

The amino group of this compound can be converted to a diazonium salt (-N₂⁺) through a process called diazotization. google.comguidechem.com This reaction typically involves treating the aniline with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is a versatile intermediate.

Once formed, the diazonium group can be removed and replaced with a hydrogen atom in a reduction reaction, effectively converting the amino group to a hydrogen atom. This process, known as deamination, can be achieved using reducing agents like hypophosphorous acid (H₃PO₂). google.com This two-step sequence (diazotization followed by reduction) provides a method for the formal "reduction" of the amino group's influence on the aromatic ring.

| Reaction Type | Reagent/Conditions | Potential Product(s) | Notes |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Complex mixture, potential for ring degradation | Non-selective, harsh conditions. reddit.com |

| Oxidation | Peroxy acids (e.g., Trifluoroperacetic acid) | Nitro derivative | Often low yield, formation of intermediates. reddit.com |

| Diazotization | NaNO₂ / Strong Acid | Diazonium Salt | Versatile intermediate for further reactions. google.comguidechem.com |

| Reduction (of Diazonium Salt) | Hypophosphorous Acid (H₃PO₂) | 1-Bromo-2,3,5-trifluorobenzene | Deamination reaction, removes the amino group. google.com |

Exploration of Reaction Mechanisms in the Context of Multi-Halogenation

The presence of multiple halogen atoms on the aniline ring profoundly influences the mechanisms of its reactions, particularly electrophilic aromatic substitution. The amino group is a strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance. testbook.combyjus.com Conversely, the halogen atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

In this compound, the positions ortho and para to the amino group are positions 2, 4, and 6. These positions are already substituted with halogen atoms. The remaining unsubstituted position is at C5.

Electrophilic Aromatic Substitution:

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. unacademy.commasterorganicchemistry.com The stability of this intermediate determines the rate and regioselectivity of the reaction.

To control the high reactivity of the amino group and to achieve selective substitution, the amino group is often protected by acetylation. libretexts.orgyoutube.com The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group. This strategy could potentially be employed for this compound to modulate its reactivity in electrophilic substitution reactions.

| Position of Electrophilic Attack | Activating/Deactivating Groups | Directing Effect | Predicted Reactivity |

| C5 | -NH₂ (activating), -F (deactivating), -Br (deactivating) | -NH₂ (ortho, para), -F (ortho, para), -Br (ortho, para) | Low, due to steric hindrance and strong deactivation from halogens. |

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Organic Molecule Synthesis

2-Bromo-3,4,6-trifluoroaniline is a documented precursor for the synthesis of complex heterocyclic structures. A notable example is its use in the preparation of trifluorobenzazepinone. doi.org This multi-step synthesis utilizes the aniline (B41778) as the foundational component to construct the core benzazepinone (B8055114) ring system, which is a key scaffold in medicinal chemistry. doi.org The process highlights the compound's role as an essential starting material for molecules with significant structural complexity. doi.org

Intermediate in Pharmaceutical Development

The utility of this compound extends significantly into the pharmaceutical sector, where it functions as a key intermediate.

The compound is instrumental in the design of novel bioactive agents, particularly in the development of sodium channel blockers. Researchers have used this compound to synthesize a series of N-Cyclopropyl benzazepinones. doi.org These compounds were systematically evaluated as blockers of the Naᵥ1.7 sodium channel, a key target for the treatment of pain. doi.org The trifluorinated phenyl ring, which originates from the this compound starting material, is an integral part of the final molecular structure designed for biological activity. doi.org

This chemical intermediate has played a direct role in drug discovery and development programs aimed at finding new treatments for neuropathic pain. doi.org In one such program, a benzazepinone derived from this compound was identified as a potent channel blocker with good oral bioavailability. doi.org This lead compound demonstrated dose-dependent oral efficacy in a rat model of neuropathic pain, underscoring the importance of the initial building block in the successful development of a promising therapeutic candidate. doi.org

In the quest for rapid drug discovery, this compound has been employed as a reactant in the combinatorial synthesis of chemical libraries. google.com Specifically, it is listed as a reagent in a patented combinatorial process for preparing hydrofuroquinoline libraries. google.com Combinatorial chemistry is a technique used to generate a large number of different but structurally related molecules in a short amount of time. google.com The inclusion of this compound in this process allows for the creation of diverse molecules for high-throughput screening to identify new pharmaceutical leads. google.com

Role in Agrochemical Synthesis

Halogenated anilines as a chemical class are important intermediates in the synthesis of agrochemicals such as pesticides and herbicides. guidechem.com While this compound fits this structural class, specific examples of its direct application in the synthesis of commercial agrochemicals are not prominently detailed in publicly available literature. Its structural motifs suggest potential utility in this area, a common trajectory for many functionalized anilines.

Applications in Specialty Chemicals Production

Beyond life sciences, this compound is utilized in the production of specialty chemicals. It has been identified as a potential component in photocurable compositions, as detailed in patent literature. google.com Such compositions are used in coatings, inks, and adhesives that cure upon exposure to light. The compound is also offered by various suppliers of fine and specialty chemicals, indicating its use in diverse research and manufacturing processes. buyersguidechem.combuyersguidechem.com

Material Science Applications, including Liquid Crystal Compounds

The application of this compound in material science is primarily centered on its use as a precursor for the synthesis of highly fluorinated aromatic compounds, which are key components in liquid crystal mixtures for display technologies. The presence of both a bromine atom and an amino group provides orthogonal handles for synthetic transformations, while the trifluorinated benzene (B151609) ring imparts desirable electronic properties to the target molecules.

As a Building Block for Liquid Crystal Cores:

The core structure of a liquid crystal molecule is a primary determinant of its mesomorphic behavior, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. This compound serves as a versatile starting material for the construction of various liquid crystal cores, such as fluorinated biphenyls, terphenyls, and tolanes.

The synthetic utility of this compound lies in the ability to selectively functionalize the bromine and amino groups. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the linkage of the trifluorinated aniline moiety to other aromatic rings to construct the rigid core of a liquid crystal molecule.

For instance, a hypothetical synthetic route to a fluorinated biphenyl (B1667301) liquid crystal could involve the Suzuki-Miyaura coupling of this compound with a suitable boronic acid derivative. The resulting biphenyl could then be further modified at the amino group to introduce a terminal tail, which is crucial for inducing and stabilizing liquid crystalline phases.

Influence of Fluorine Substitution on Liquid Crystal Properties:

The specific substitution pattern of the fluorine atoms in this compound is of significant interest for the design of liquid crystals with tailored properties. The lateral fluorine atoms (at positions 3 and 4) and the fluorine at position 6 can significantly influence the dielectric anisotropy (Δε) of the resulting liquid crystal molecule. A high dielectric anisotropy is a critical parameter for the operation of modern liquid crystal displays (LCDs). The strategic placement of fluorine atoms can lead to a large dipole moment perpendicular to the long molecular axis, resulting in a negative dielectric anisotropy, which is essential for vertically aligned (VA) mode LCDs.

Furthermore, the introduction of fluorine can lower the viscosity and melting point of the liquid crystal, leading to faster switching times and a broader operating temperature range for the display device.

Potential Liquid Crystal Structures Derived from this compound:

While specific research detailing the synthesis of liquid crystals from this compound is not extensively published in publicly available literature, its potential as a building block can be illustrated through the following hypothetical target structures. These structures are representative of common liquid crystal motifs where the unique substitution pattern of the starting aniline could be advantageous.

| Target Liquid Crystal Core | Potential Synthetic Strategy | Key Moieties Introduced | Expected Impact on Properties |

| Fluorinated Biphenyls | Suzuki-Miyaura coupling at the bromine position, followed by functionalization of the amino group. | A second phenyl ring, often with an alkyl or alkoxy tail. | High dielectric anisotropy, low viscosity, broad nematic range. |

| Fluorinated Tolanes | Sonogashira coupling at the bromine position to introduce an acetylene (B1199291) linkage. | A phenylacetylene (B144264) unit, contributing to molecular rigidity and birefringence. | High birefringence (Δn), enhanced thermal stability. |

| Fluorinated Schiff Bases | Condensation of the amino group with an aromatic aldehyde. | An imine linkage, which can be part of the rigid core. | Can lead to the formation of various mesophases, including nematic and smectic phases. |

It is important to note that the final properties of the liquid crystal are not solely dependent on the core structure but are also influenced by the nature and length of the terminal flexible chains. The amino group of this compound provides a convenient point for the introduction of these chains through various chemical transformations.

Comparative Studies and Structure Activity Relationships of Substituted Anilines

Comparison with Structurally Similar Bromo-Fluoroanilines

The properties of 2-Bromo-3,4,6-trifluoroaniline are shaped by the specific arrangement and number of its halogen substituents. A comparison with other bromo-fluoroanilines, such as 5-Bromo-2,3,4-trifluoroaniline, 6-Bromo-2,3,4-trifluoroaniline, and 2-Bromo-4-fluoroaniline, highlights the nuances of its structure. While detailed experimental data for all isomers are not consistently available, a comparison of key physicochemical properties can be made using available data, often from computational models.

For instance, comparing this compound with the less fluorinated 2-Bromo-4-fluoroaniline illustrates the impact of additional fluorine atoms. nih.gov The increased fluorination in this compound results in a higher molecular weight and is expected to alter its polarity and lipophilicity, which is suggested by computed values like the XLogP3. nih.gov

| Property | This compound | 2-Bromo-4-fluoroaniline |

|---|---|---|

| Molecular Formula | C₆H₃BrF₃N | C₆H₅BrFN |

| Molecular Weight | 225.99 g/mol | 190.01 g/mol sigmaaldrich.com |

| Boiling Point | Not available | 221 °C sigmaaldrich.comchemicalbook.com |

| Density | Not available | 1.67 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| XLogP3 (Computed) | 2.2 | 2.1 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 1 |

This table is interactive. Click on the headers to sort the data.

Influence of Substituent Position and Electronic Effects on Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of electronic and steric effects from its substituents. The amino group (-NH₂) is a powerful activating group, donating electron density to the aromatic ring through a resonance (+M) effect. This increases the nucleophilicity of the ring, particularly at the ortho and para positions.

Conversely, the halogen atoms (bromine and fluorine) exert two opposing electronic effects:

Inductive Effect (-I): As highly electronegative atoms, they withdraw electron density from the ring through the sigma bonds, deactivating the ring.

Resonance Effect (+M): Their lone pairs of electrons can be donated to the pi system of the ring, which directs incoming electrophiles to the ortho and para positions.

Impact of Halogenation Patterns on Reactivity and Biological Activity

The specific pattern of halogenation on an aniline (B41778) ring is a critical determinant of its reactivity and potential biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the efficacy of molecules. The introduction of halogens can improve properties such as membrane permeability and metabolic resistance, and can facilitate specific binding interactions with biological targets.

In this compound, the dense halogenation pattern has several consequences:

Reactivity: The aniline ring is highly activated by the amino group, making it susceptible to reactions like electrophilic substitution. Unsubstituted aniline, for example, reacts uncontrollably with bromine water to produce 2,4,6-tribromoaniline (B120722). The presence of three fluorine atoms and a bromine atom in this compound deactivates the ring, which can help control such reactions, potentially allowing for more selective transformations.

Biological Activity: Halogen atoms can form halogen bonds, which are non-covalent interactions that can be crucial for a molecule's binding affinity to protein targets. The trifluoro- and bromo-substituents provide multiple sites for such interactions. Furthermore, the lipophilicity conferred by the halogens can influence the compound's ability to cross biological membranes. The specific arrangement of halogens creates a unique electrostatic potential surface on the molecule, which is key to its interaction with biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological or chemical activities. For substituted anilines, QSAR models are valuable for predicting properties like toxicity or reactivity based on molecular descriptors.

2D and 3D Descriptors in Computational Studies

QSAR models rely on molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These are broadly categorized as 2D and 3D descriptors.

2D Descriptors: These are calculated from the 2D representation of a molecule (a connection table of atoms and bonds). They include constitutional descriptors (e.g., molecular weight, atom counts), topological indices (which describe molecular branching and shape), and physicochemical properties like logP (a measure of lipophilicity).

3D Descriptors: These are derived from the three-dimensional coordinates of a molecule's atoms. They capture information about the molecule's spatial arrangement, including steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, distribution of partial charges).

While 2D descriptors are computationally faster to calculate, 3D descriptors often provide a more detailed and mechanistically relevant description of how a molecule will interact with a 3D biological target, such as an enzyme's active site. Studies have shown that combining 2D and 3D descriptors can lead to more robust and predictive QSAR models, as they capture complementary aspects of the molecular structure.

Correlation of Structural Features with Biological and Chemical Activities

In QSAR studies of halogenated anilines, specific structural features are correlated with their observed activities. Descriptors are used to quantify these features in a mathematical model. For example, the electronic effects of substituents are often quantified using Hammett constants (σ) , which account for the electron-donating or electron-withdrawing properties of a group at the meta or para position.

| Substituent | σ (meta) | σ (para) |

|---|---|---|

| -F (Fluorine) | +0.34 | +0.06 |

| -Br (Bromine) | +0.39 | +0.23 |

| -NH₂ (Amino) | -0.16 | -0.66 |

This table is interactive. Click on the headers to sort the data.

Other important descriptors for halogenated anilines in QSAR models include:

Hydrophobicity parameters (e.g., logP): Correlate with the molecule's ability to partition into fatty tissues or cross cell membranes.

Steric descriptors (e.g., molar refractivity, van der Waals volume): Relate to how the molecule's size and shape affect its fit into a binding site.

Quantum chemical descriptors (e.g., HOMO/LUMO energies): Relate to the molecule's electronic properties and reactivity. For instance, the energy of the lowest unoccupied molecular orbital (E-LUMO) has been linked to the toxicity of chlorinated anilines.

By building a statistical model using these descriptors, researchers can predict the activity of new, unsynthesized aniline derivatives, guiding the design of compounds with desired properties.

Future Research Directions and Translational Opportunities for 2 Bromo 3,4,6 Trifluoroaniline

The strategic importance of polyhalogenated anilines as versatile building blocks in medicinal and material chemistry underscores the need for continued research into their synthesis, reactivity, and application. 2-Bromo-3,4,6-trifluoroaniline, with its distinct substitution pattern, presents a unique platform for innovation. This article outlines promising future research directions and translational opportunities for this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-bromo-3,4,6-trifluoroaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation of 3,4,6-trifluoroaniline using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., DMF or CCl₄) and temperature (0–25°C) significantly impact regioselectivity and side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to achieving >95% purity .

- Data Consideration : Monitor reaction progress using TLC or GC-MS to identify intermediates. Yield optimization requires balancing stoichiometry and reaction time to minimize over-bromination or decomposition.

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- NMR Spectroscopy : NMR is essential for confirming fluorine substitution patterns, while NMR resolves amine proton environments.

- X-ray Crystallography : Reveals molecular geometry and intermolecular interactions (e.g., hydrogen bonding with NH₂ groups) .

- Computational Analysis : Density Functional Theory (DFT) calculates bond lengths, charge distribution, and frontier molecular orbitals to predict reactivity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors.

- Storage : Store at 2–8°C in amber glass bottles under inert gas (N₂/Ar) to prevent oxidative degradation.

- Waste Disposal : Neutralize with dilute HCl before incineration, adhering to hazardous waste regulations .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The -Br group enables Suzuki-Miyaura coupling with aryl boronic acids, while fluorine atoms deactivate the aromatic ring, requiring Pd catalysts with strong electron-donating ligands (e.g., SPhos or XPhos). Reaction kinetics can be studied via in situ IR spectroscopy to track intermediate formation .

- Data Contradiction : Some studies report reduced coupling efficiency due to steric hindrance from adjacent -F groups, necessitating higher catalyst loadings (5–10 mol% Pd) .

Q. What strategies mitigate decomposition pathways during the storage or reaction of this compound?

- Methodological Answer :

- Stabilization : Add radical inhibitors (e.g., BHT) to suppress bromine radical formation.

- Low-Temperature Reactions : Conduct reactions below 40°C to prevent thermal degradation.

- Analytical Monitoring : Use HPLC-MS to detect degradation products like 3,4,6-trifluoroaniline or brominated byproducts .

Q. How does the compound’s LogD (pH 7.4) and polar surface area (PSA) influence its applicability in medicinal chemistry?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.